molecular formula C7H4BrNO3 B1283693 3-Bromo-5-nitrobenzaldehyde CAS No. 355134-13-3

3-Bromo-5-nitrobenzaldehyde

Cat. No. B1283693
CAS RN: 355134-13-3
M. Wt: 230.02 g/mol
InChI Key: OUDCOMBHRXKPIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzaldehydes can be achieved through various methods. For instance, a one-pot synthesis of thiochromenes starting from o-bromobenzaldehydes is described, which demonstrates the reactivity of bromobenzaldehydes in cascade reactions . Another method involves a regioselective bromine/lithium exchange in dibromonitrobenzenes to yield bromonitrobenzaldehydes . Additionally, a palladium-catalyzed ortho-bromination of benzaldoximes is used to synthesize substituted 2-bromobenzaldehydes . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 3-Bromo-5-nitrobenzaldehyde.

Molecular Structure Analysis

The molecular structure and electronic properties of brominated benzaldehydes have been studied using various computational methods. For example, the effect of bromine substitution on the structure and reactivity of dimethoxybenzaldehydes has been explored, indicating changes in intermolecular interactions and kinetic stability . Similarly, the most stable conformer of 5-bromo-2-methoxybenzaldehyde has been identified through computational studies, with optimized geometrical parameters showing good agreement with experimental data . These studies suggest that the molecular structure of 3-Bromo-5-nitrobenzaldehyde would also be significantly influenced by the presence of bromine and nitro groups.

Chemical Reactions Analysis

The reactivity of brominated benzaldehydes in chemical reactions is well-documented. The synthesis of hydroxybenzaldehydes from bromobenzaldehydes involves lithiation followed by reaction with nitrobenzene . This indicates that bromobenzaldehydes are versatile intermediates that can undergo further functionalization. The presence of a nitro group in 3-Bromo-5-nitrobenzaldehyde would likely influence its reactivity, potentially allowing for selective reactions at the ortho position relative to the aldehyde group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehydes can be inferred from spectroscopic studies and theoretical calculations. Spectroscopic (FT-IR and FT-Raman) studies, along with NMR analyses, provide insights into the vibrational and electronic properties of these compounds . The nonlinear optical properties of brominated benzaldehydes have also been investigated, showing that bromine atoms can enhance the third-order nonlinear susceptibility . These findings suggest that 3-Bromo-5-nitrobenzaldehyde would exhibit distinct spectroscopic features and potentially useful optical properties.

Scientific Research Applications

Synthesis of Novel Chelating Ligands

3-Bromo-5-nitrobenzaldehyde is utilized in the synthesis of bidentate and tridentate 6-bromoquinoline derivatives through the Friedländer condensation. These derivatives demonstrate high emission quantum yields, indicating potential applications in optical properties research (Hu, Zhang, & Thummel, 2003).

Development of Schiff Base Ionophore

A Schiff base ionophore synthesized using derivatives of 3-Bromo-5-nitrobenzaldehyde has been employed for the preconcentration of trace amounts of copper(II) ions in water samples. This method facilitates the detection of copper using flame atomic absorption spectrometry, showcasing its importance in environmental monitoring (Fathi & Yaftian, 2009).

Exploration in Organic Synthesis

3-Bromo-5-nitrobenzaldehyde plays a significant role in organic synthesis. For instance, it's used in the stereoselective synthesis of 2-aminobenzylidene derivatives, highlighting its versatility in the creation of diverse organic compounds (Xu et al., 2014).

Safety and Hazards

3-Bromo-5-nitrobenzaldehyde is classified as harmful if swallowed . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if irritation persists .

properties

IUPAC Name

3-bromo-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDCOMBHRXKPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587759
Record name 3-Bromo-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-nitrobenzaldehyde

CAS RN

355134-13-3
Record name 3-Bromo-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-nitrobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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